

chemical properties and stability of isothiazolone core structure

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Compound of Interest

Compound Name: Isothiazolone

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Chemical Properties and Mechanism of Action

The antimicrobial power of **isothiazolones** is rooted in the chemical structure of the isothiazolin-3-one ring.^{[6][7]} The key to their biocidal activity is the electrophilic nature of the sulfur atom within the N-S bond.^{[1][5]} This electron deficiency makes it a prime target for nucleophilic attack by cellular components.^{[1][4]}

The primary mechanism of action is a two-step process:

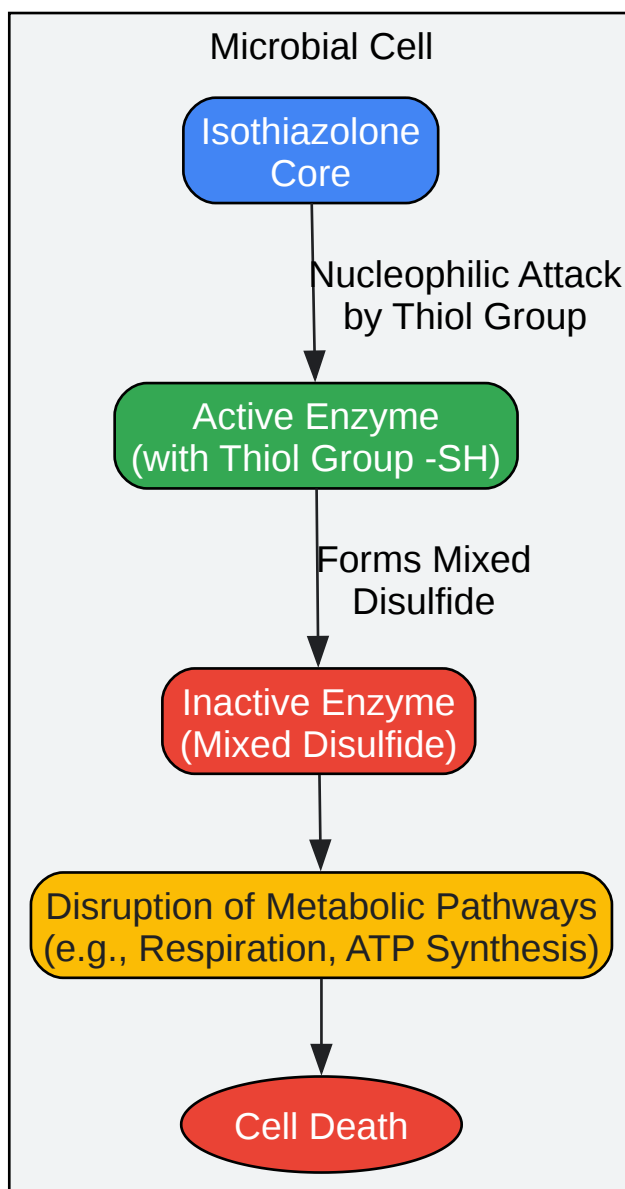
- **Rapid Inhibition:** Initially, **isothiazolones** quickly inhibit microbial growth and metabolic functions within minutes of contact.^[8] This is achieved by targeting dehydrogenase enzymes crucial for metabolic pathways.^{[9][10]} Key physiological processes such as respiration (oxygen consumption) and energy generation (ATP synthesis) are rapidly halted.^{[8][11][12]}
- **Irreversible Damage:** Following the initial inhibition, irreversible cell damage occurs over a period of hours, leading to cell death.^[8] This is a consequence of the destruction of protein thiols and the generation of free radicals.^{[8][10][11]}

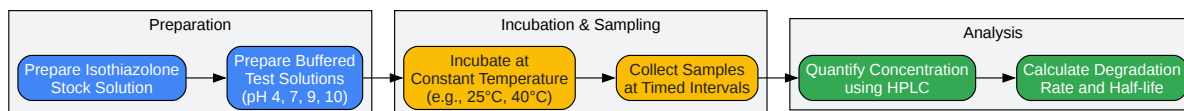
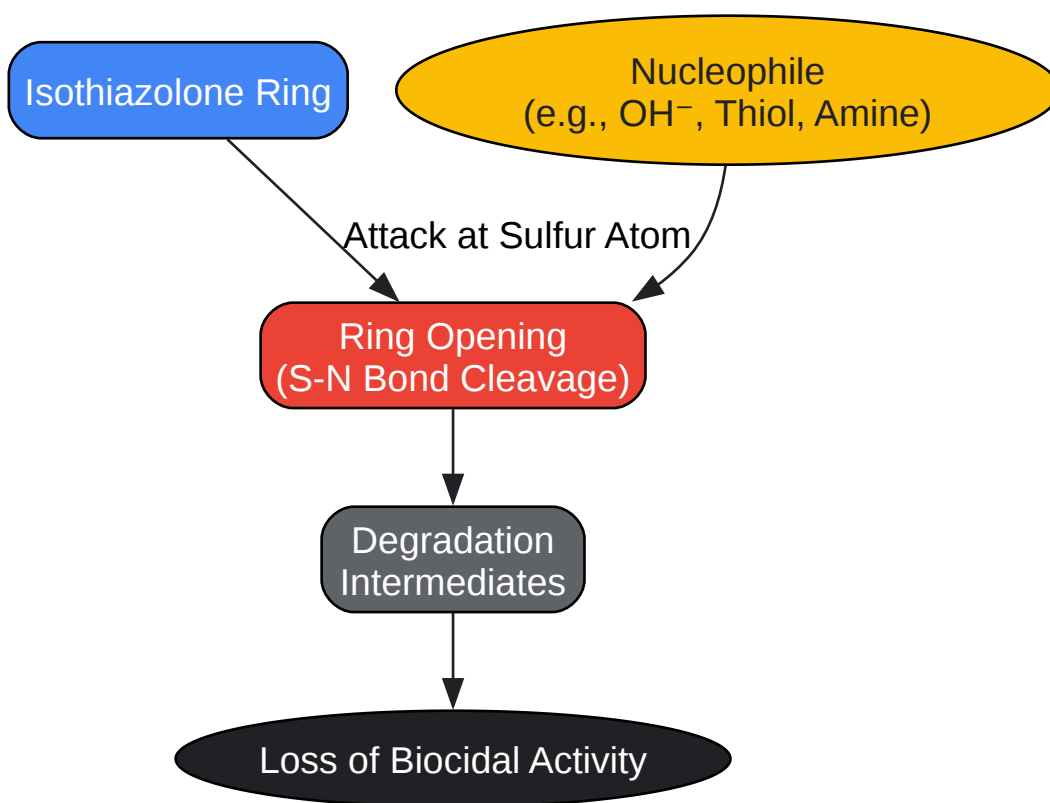
The core reaction involves the **isothiazolone** molecule acting as an electrophilic agent, reacting with thiol groups (-SH) present in the cysteine residues of essential enzymes and proteins, like glutathione.^{[1][3][5]} This reaction leads to the formation of mixed disulfides, which inactivates the enzymes and disrupts critical cellular functions, ultimately causing cell death.^{[1][3][5]} The chlorine substituent at the 5-position of some derivatives, like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), enhances reactivity towards thiols.^{[1][4]} While both CMIT and

Methylisothiazolinone (MIT) react with thiol nucleophiles, CMIT is also capable of reacting significantly with amino nucleophiles found in lysine or histidine.[13]

Signaling Pathway for Antimicrobial Action

The following diagram illustrates the reaction of an **isothiazolone** with a microbial enzyme, leading to its inactivation.





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